2-(Chlorodifluoromethyl)benzo[d]thiazole
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Overview
Description
2-(Chlorodifluoromethyl)benzo[d]thiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the benzothiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chlorodifluoromethyl)benzo[d]thiazole typically involves the reaction of 2-aminobenzothiazole with chlorodifluoromethane under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the amino group of 2-aminobenzothiazole attacks the chlorodifluoromethane, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(Chlorodifluoromethyl)benzo[d]thiazole undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, alkoxides, dimethylformamide (DMF), potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Chlorodifluoromethyl)benzo[d]thiazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Chlorodifluoromethyl)benzo[d]thiazole involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
2-(Chlorodifluoromethyl)benzo[d]thiazole can be compared with other benzothiazole derivatives:
Properties
Molecular Formula |
C8H4ClF2NS |
---|---|
Molecular Weight |
219.64 g/mol |
IUPAC Name |
2-[chloro(difluoro)methyl]-1,3-benzothiazole |
InChI |
InChI=1S/C8H4ClF2NS/c9-8(10,11)7-12-5-3-1-2-4-6(5)13-7/h1-4H |
InChI Key |
VHSLOVYELUNGOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(F)(F)Cl |
Origin of Product |
United States |
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